molecular formula C21H28ClNO5 B4981800 ethyl 4-(4-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-4-piperidinecarboxylate

ethyl 4-(4-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-4-piperidinecarboxylate

Cat. No.: B4981800
M. Wt: 409.9 g/mol
InChI Key: IWLSXCAHLSHSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-4-piperidinecarboxylate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a piperidinecarboxylate derivative that has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and acetylcholine. It may also have an effect on the immune system, as it has been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may be responsible for its potential use in treating neurological disorders. It has also been shown to have anti-tumor properties and to have an effect on the immune system by reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-(4-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-4-piperidinecarboxylate in lab experiments is its potential use in treating neurological disorders and cancer. It is also relatively easy to synthesize and has been shown to have low toxicity. However, one of the limitations is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are many potential future directions for the study of ethyl 4-(4-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-4-piperidinecarboxylate. One area of study could be to further investigate its potential as a treatment for neurological disorders and cancer. Another area of study could be to optimize its use in lab experiments by better understanding its mechanism of action. Additionally, it could be studied for its potential use in other areas of medicine, such as immunology and infectious diseases.

Synthesis Methods

The synthesis of ethyl 4-(4-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-4-piperidinecarboxylate involves the reaction of 4-chlorobenzyl chloride with 5-methoxy-5-oxopentanoic acid in the presence of triethylamine. The resulting product is then reacted with piperidine and ethyl chloroformate to yield the final compound.

Scientific Research Applications

Ethyl 4-(4-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-4-piperidinecarboxylate has been used in a variety of scientific research applications. One of the main areas of study has been in the field of neuroscience, where this compound has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor properties.

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methyl]-1-(5-methoxy-5-oxopentanoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClNO5/c1-3-28-20(26)21(15-16-7-9-17(22)10-8-16)11-13-23(14-12-21)18(24)5-4-6-19(25)27-2/h7-10H,3-6,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLSXCAHLSHSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)CCCC(=O)OC)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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